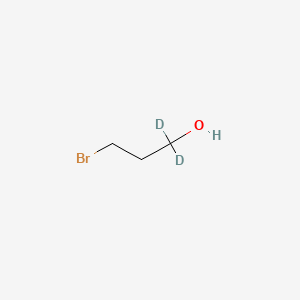

3-Bromo-1-propan-1,1-d2-ol

Description

Overview of Deuterated Organic Compounds in Advanced Research

Deuterated compounds, those in which one or more hydrogen atoms are replaced by deuterium (B1214612), are indispensable tools in various fields of scientific research. nih.gov Their applications are extensive, particularly in organic and analytical chemistry. scielo.org.mx One of the most significant applications is in the study of kinetic isotope effects (KIE), where the change in reaction rate upon isotopic substitution provides critical information about bond-breaking events in the rate-determining step of a reaction. scielo.org.mxnih.gov

Furthermore, deuterium-labeled molecules serve as crucial internal standards for mass spectrometry, enhancing analytical precision in fields like proteomics, metabolomics, and environmental analysis. scielo.org.mxsymeres.com In NMR spectroscopy, deuteration is used to simplify complex spectra and to study the structure and dynamics of molecules. acs.orgacdlabs.com For instance, the molecular mobility of solid deuterated tert-butyl alcohol has been studied over a wide temperature range using solid-state ²H NMR spectroscopy. acs.orgnih.gov The strategic incorporation of deuterium can also modify reaction selectivity in total synthesis and is a key area of investigation in medicinal chemistry. scielo.org.mxsnnu.edu.cn

Specific Research Focus on 3-Bromo-1-propan-1,1-d2-ol within Deuterated Alcohols

This compound is an isotopically labeled form of 3-Bromo-1-propanol (B121458). guidechem.com The parent compound, 3-Bromo-1-propanol, is a versatile organic chemical used as a key intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nbinno.cominnospk.com Its bifunctional nature, containing both a hydroxyl group and a bromine atom, allows it to undergo various reactions like nucleophilic substitution and oxidation. nbinno.com

The deuterated variant, this compound, is specifically labeled with two deuterium atoms at the C-1 position, adjacent to the hydroxyl group. This specific labeling makes it a valuable intermediate for organic synthesis, likely for introducing a deuterated fragment into a target molecule. guidechem.com Such labeled building blocks are essential for creating complex deuterated molecules used in mechanistic studies or as internal standards where the labeled site's stability is critical. While specific research findings exclusively focused on this compound are not widely published, its utility is inferred from its role as a labeled synthetic precursor.

The properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight.

Table 1: Comparative Properties of 3-Bromo-1-propanol and its Deuterated Analogues

Structure

3D Structure

Properties

Molecular Formula |

C3H7BrO |

|---|---|

Molecular Weight |

141.00 g/mol |

IUPAC Name |

3-bromo-1,1-dideuteriopropan-1-ol |

InChI |

InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i3D2 |

InChI Key |

RQFUZUMFPRMVDX-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(CCBr)O |

Canonical SMILES |

C(CO)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 1 Propan 1,1 D2 Ol and Analogues

Strategies for Deuterium (B1214612) Incorporation at the C-1 Position

Synthesis from Deuterated Precursors

One of the most direct approaches to synthesizing α,α-dideuterio alcohols is through the reduction of carboxylic acid derivatives using powerful deuterated reducing agents. This strategy builds the deuterated moiety from a precursor that already contains or can be readily converted to the desired functional group.

For the synthesis of 3-Bromo-1-propan-1,1-d2-ol, a suitable precursor is 3-bromopropanoic acid or its corresponding acyl chloride or ester. The reduction of these precursors with a strong deuterium donor, such as lithium aluminum deuteride (B1239839) (LiAlD4), can effectively produce the target compound. The high reactivity of LiAlD4, however, may require careful protection of other functional groups and can be expensive for large-scale synthesis.

A summary of this synthetic approach is presented below:

| Precursor | Reducing Agent | Product |

| 3-Bromopropanoyl chloride | Lithium aluminum deuteride (LiAlD4) | This compound |

| Methyl 3-bromopropanoate | Lithium aluminum deuteride (LiAlD4) | This compound |

This method is advantageous for its high level of deuterium incorporation but is often limited by the cost and pyrophoric nature of the deuterated reagents.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H/D) exchange reactions represent an atom-economical method for deuterium incorporation, using readily available, non-deuterated starting materials and an inexpensive deuterium source like deuterium oxide (D2O). These reactions are typically catalyzed by transition metals that facilitate the reversible cleavage of C-H bonds.

For alcohols, H/D exchange can be selectively directed to the α-position. The general mechanism involves a metal-catalyzed dehydrogenation of the alcohol to form a transient carbonyl intermediate (an aldehyde or ketone). The metal-hydride species formed during this step can then exchange its hydrogen for deuterium from the D2O solvent. The resulting metal-deuteride species subsequently reduces the carbonyl intermediate, yielding the α-deuterated alcohol. Ruthenium and iridium catalysts have proven particularly effective for this transformation.

Key features of this method include:

Deuterium Source: Typically inexpensive and safe D2O.

Catalysts: Transition metal complexes, often based on ruthenium or iridium.

Selectivity: High regioselectivity for the α-position is often achievable.

However, metal-catalyzed H/D exchange can sometimes suffer from incomplete deuterium incorporation or lack of regioselectivity depending on the specific catalyst and substrate.

Reductive and Dehalogenative Deuteration Techniques

Modern reductive deuteration techniques offer highly efficient and selective pathways to α,α-dideuterio alcohols under mild conditions. A prominent example is the single-electron transfer (SET) reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and D2O.

This method is distinguished by its exceptional functional group tolerance, making it suitable for substrates containing sensitive moieties like the C-Br bond in the target molecule. The reaction proceeds by a four-electron transfer process where the acyl chloride is converted to a ketyl radical, which undergoes sequential electron and deuterium transfers from SmI2 and D2O to form the dideuterated alcohol. This approach achieves exquisite deuterium incorporation (often ≥98%) and chemoselectivity without the need for pyrophoric reagents.

A similar strategy has been applied to the reductive deuteration of aromatic esters, highlighting the versatility of SmI2-D2O systems.

Table of Reductive Deuteration Conditions:

| Precursor | Reagents | Key Features |

|---|---|---|

| Acyl Chlorides | SmI2, D2O | High deuterium incorporation (≥98%), excellent functional group tolerance. |

Enzymatic Synthesis Approaches for Selective Deuteration

Enzymatic methods for deuterium incorporation are an area of growing interest due to their potential for unparalleled selectivity under mild, environmentally benign conditions. Enzyme-catalyzed H/D exchange can operate directly on substrates, using D2O as the deuterium source.

While methods for the site-selective deuteration of complex molecules like amino acids are being actively developed, the direct enzymatic α-deuteration of simple primary alcohols like 3-bromo-1-propanol (B121458) is a more specialized field. For example, enzyme-catalyzed methods have been developed for α-deuterated α-amino acids using enzymes such as α-hydroxylamine synthase and aminotransferase. The principles demonstrated in these systems, involving the formation of enzyme-bound intermediates that facilitate exchange with solvent D2O, could potentially be applied to alcohol dehydrogenases or related enzymes to achieve selective deuteration of alcohols.

The primary advantages of this approach are high selectivity and mild reaction conditions, though substrate scope and enzyme availability can be limitations.

Palladium-Catalyzed C-H Deuteration Methods

Palladium complexes are well-known hydrogenation catalysts and can also facilitate H/D exchange reactions. Heterogeneous catalysts like palladium on carbon (Pd/C) have been used for H-D exchange in various organic molecules, including those with benzylic C-H bonds, which are electronically similar to the α-C-H bonds of alcohols.

The proposed mechanism for Pd/C catalysis involves the cleavage of a C-H bond and temporary anchoring of the carbon atom to the palladium surface. This is followed by the insertion of a deuterium atom into the metal-carbon bond and subsequent desorption of the deuterated product. While effective for certain substrates, achieving high selectivity for the α-position of a primary alcohol in the presence of other C-H bonds can be challenging. Research has also shown that deuterating the ligands of a palladium catalyst can enhance its lifetime in alcohol oxidation reactions, underscoring the interaction between palladium complexes and alcohol substrates.

Iridium-Catalyzed α-Selective Deuteration of Alcohols

Iridium-based catalysts have emerged as exceptionally effective for the direct, α-selective H/D isotope exchange of alcohols using D2O as the deuterium source. This method allows for the chemoselective deuteration of primary and secondary alcohols, often with high functional group tolerance.

A plausible catalytic cycle for this transformation involves several key steps:

Dehydrogenation: The iridium catalyst facilitates the dehydrogenation of the alcohol to generate an iridium-hydride species and a carbonyl intermediate (aldehyde or ketone).

H/D Exchange: The iridium-hydride ([Ir-H]) undergoes a rapid exchange reaction with D2O to form an iridium-deuteride ([Ir-D]) species.

Reductive Deuteration: The [Ir-D] species reduces the carbonyl intermediate to afford the α-deuterated alcohol and regenerate the active iridium catalyst.

This process is highly efficient and has been successfully applied to the deuterium labeling of various complex molecules, including pharmaceuticals.

Table of Iridium-Catalyzed α-Deuteration of Alcohols:

| Catalyst System | Deuterium Source | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Iridium(III)-bipyridonate complex | D2O | Basic or neutral | α-selective |

Mechanistic Investigations and Reaction Pathways of 3 Bromo 1 Propan 1,1 D2 Ol

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reactions Involving 3-Bromo-1-propan-1,1-d2-ol

The substitution of hydrogen with deuterium at the C1 position of 3-bromo-1-propanol (B121458) creates a powerful tool for investigating reaction mechanisms through the study of kinetic isotope effects (KIEs). A KIE is the ratio of the rate constant of a reaction with the lighter isotope (kH) to that with the heavier isotope (kD), and its magnitude provides insight into the bonding changes occurring at or near the isotopically labeled position during the rate-determining step of a reaction.

Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For this compound, a primary KIE would manifest in reactions where one of the C-D bonds at the C1 position is cleaved. An example of such a process would be an oxidation reaction that converts the alcohol functional group to an aldehyde or carboxylic acid, proceeding through a mechanism involving the cleavage of a C-H (or C-D) bond in the rate-limiting step.

The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The theoretical maximum for a primary KIE involving the cleavage of a C-H/C-D bond at room temperature is approximately 7, although values can vary depending on the linearity of the transition state.

Table 1: Theoretical Primary KIE Values for C-D Bond Cleavage

| Reaction Type | Expected kH/kD | Rationale |

|---|---|---|

| Oxidation of C1-alcohol | > 1 (typically 2-7) | C-D bond is broken in the rate-determining step. |

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. Instead, the effect arises from changes in the vibrational environment of the isotopic center as the reaction proceeds from the reactant to the transition state. These effects are typically smaller than primary KIEs. For this compound, a secondary KIE would be prominent in nucleophilic substitution reactions at the C3 carbon.

The magnitude of the secondary KIE is often related to changes in the hybridization of the carbon atom adjacent to the isotopic label.

Normal Secondary KIE (kH/kD > 1): This is typically observed when the hybridization of a carbon atom alpha to the deuterium-labeled carbon changes from sp3 to sp2 in the transition state. This change leads to a loosening of the C-H/C-D bending vibrations, resulting in a faster reaction for the hydrogen-containing compound.

Inverse Secondary KIE (kH/kD < 1): This occurs when the hybridization changes from sp2 to sp3, or when there is increased steric crowding at the transition state, which tightens the C-H/C-D bending vibrations.

In the context of reactions involving this compound, a β-secondary kinetic isotope effect would be expected in substitution reactions at the C3 position, as the deuterium atoms are two bonds away from the reaction center.

Role of Deuterium in Elucidating Rate-Determining Steps and Transition States

The presence of deuterium at a specific position allows chemists to probe whether bonds to that position are altered during the slowest step of a reaction.

Identifying the Rate-Determining Step: A significant primary KIE (kH/kD > 2) upon deuteration at C1 would strongly suggest that the C-H/C-D bond at this position is broken in the rate-determining step. Conversely, the absence of a primary KIE (kH/kD ≈ 1) would indicate that this bond cleavage occurs in a fast step after the rate-determining step or not at all.

Characterizing Transition States: The magnitude of the KIE can provide information about the structure of the transition state. For a primary KIE, a maximum value is expected for a symmetric transition state where the hydrogen/deuterium is equally bonded to the donor and acceptor atoms. Asymmetrical transition states (either "early" or "late") will exhibit smaller KIEs. Secondary KIEs can help to infer the geometry and hybridization of the transition state.

Isotopic Substitution and Vibrational Frequencies

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule due to the increased mass of deuterium. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.

The C-D stretching vibration occurs at a lower frequency (approximately 2100-2200 cm⁻¹) compared to the C-H stretch (approximately 2850-3000 cm⁻¹). Similarly, C-D bending frequencies are lower than their corresponding C-H counterparts. This difference in vibrational frequencies is the fundamental origin of the differences in zero-point energy that lead to kinetic isotope effects. These shifts in frequency can be readily observed using infrared (IR) or Raman spectroscopy, confirming the position of isotopic labeling.

Table 2: Comparison of Approximate Vibrational Frequencies

| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) |

|---|---|---|

| Stretching | 2850 - 3000 | 2100 - 2200 |

Quantum Tunneling Contributions to KIEs

In some reactions, particularly those involving the transfer of a proton or hydrogen atom, the observed KIE can be anomalously large (kH/kD >> 7). This is often attributed to quantum tunneling. Since hydrogen is a very light particle, it has a significant de Broglie wavelength and can sometimes pass through the activation energy barrier rather than going over it. Deuterium, being twice as massive, has a much lower probability of tunneling.

If a reaction involving this compound, such as an enzyme-catalyzed oxidation, were to exhibit an unusually large primary KIE, it would be a strong indicator that quantum tunneling is a significant contributor to the reaction pathway.

Nucleophilic Substitution Reactions (SN1/SN2)

The bromine atom at the C3 position of this compound is attached to a primary carbon, making it a substrate for nucleophilic substitution reactions. The two primary mechanisms for such reactions are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

The structure of this compound strongly favors the SN2 mechanism . SN2 reactions involve a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). This pathway is favored for primary alkyl halides because there is minimal steric hindrance at the reaction center.

An SN1 reaction is unlikely for this compound under normal conditions. The SN1 mechanism proceeds through a carbocation intermediate. A primary carbocation, which would be formed by the departure of the bromide ion from this compound, is highly unstable and therefore energetically unfavorable.

Table 3: Factors Favoring SN2 vs. SN1 for this compound

| Factor | Analysis for this compound | Favored Mechanism |

|---|---|---|

| Substrate | Primary alkyl halide | SN2 |

| Carbocation Stability | Formation of a highly unstable primary carbocation | SN2 (avoids carbocation) |

| Steric Hindrance | Low steric hindrance at the C3 carbon | SN2 |

| Nucleophile | Strong nucleophiles favor SN2 | SN2 (with strong Nu:) |

| Solvent | Polar aprotic solvents favor SN2 | SN2 (in solvents like acetone, DMF) |

In an SN2 reaction involving this deuterated compound, one would expect to observe a small, normal β-secondary kinetic isotope effect (kH/kD slightly greater than 1). This is because as the reaction proceeds towards the trigonal bipyramidal transition state, the C-H/C-D bonds at the adjacent C2 carbon (and by extension, the more distant C1 carbon) may experience slight changes in their vibrational modes. However, given the distance from the reaction center, any observed KIE would be very small.

Unimolecular Nucleophilic Substitution (Sₙ1) Pathways

The Sₙ1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com The rate-determining step is the unimolecular dissociation of the substrate to form a carbocation and a leaving group. chemist.sglibretexts.org

For this compound, the leaving group is the bromide ion. As a primary alkyl halide, it is generally considered a poor substrate for the Sₙ1 pathway because it would form a highly unstable primary carbocation. masterorganicchemistry.comtruegeometry.com Sₙ1 reactions are most favorable for tertiary alkyl halides, which form stable tertiary carbocations. chemist.sgpearson.com

The reaction mechanism is as follows:

Carbocation Formation: The C-Br bond breaks, forming a primary carbocation and a bromide ion. This step is slow and rate-determining. byjus.comchemist.sg

Nucleophilic Attack: A weak nucleophile attacks the planar carbocation. This attack can occur from either face, which would lead to racemization if the carbon were a stereocenter. masterorganicchemistry.combyjus.com

The deuterium atoms at the C-1 position are three bonds away from the reacting C-3 center (a γ-position). Their effect on the stability of the carbocation is minimal, and therefore, the γ-deuterium kinetic isotope effect (KIE) is expected to be negligible. Any Sₙ1 reaction would likely be very slow and only occur under conditions that favor carbocation formation, such as in the presence of a highly polar, protic solvent. libretexts.orglumenlearning.com

Bimolecular Nucleophilic Substitution (Sₙ2) Pathways

The Sₙ2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comyoutube.com This pathway is favored for primary and methyl halides due to minimal steric hindrance. libretexts.orgyoutube.com

As a primary alkyl halide, this compound is an excellent candidate for Sₙ2 reactions. The mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. youtube.com This leads to an inversion of stereochemistry at the reaction center, although the C-3 in this specific molecule is not a chiral center.

Key characteristics of the Sₙ2 pathway for this compound include:

Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com

Steric Effects: The rate of Sₙ2 reactions is highly sensitive to steric hindrance around the reaction center. libretexts.orgchemistrysteps.comnih.gov Since this compound is a sterically unhindered primary halide, it reacts readily via this pathway. youtube.com

Deuterium Isotope Effect: The deuterium atoms are located at the γ-position relative to the site of nucleophilic attack. Kinetic isotope effect studies on similar systems have shown that γ-deuterium KIEs are typically small and close to unity, indicating that the C-D bonds are not significantly involved in the transition state. mdpi.com

Solvent Effects on Reaction Mechanisms

The choice of solvent plays a critical role in determining whether a nucleophilic substitution reaction proceeds via an Sₙ1 or Sₙ2 pathway. leah4sci.commasterorganicchemistry.comlibretexts.org

Polar Protic Solvents: Solvents like water and alcohols have O-H or N-H bonds and can form hydrogen bonds. leah4sci.commasterorganicchemistry.com They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, they significantly accelerate Sₙ1 reactions. libretexts.orglumenlearning.comlibretexts.org Conversely, they can form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate, thereby slowing down Sₙ2 reactions. libretexts.orgchemistrysteps.comlibretexts.org

Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF possess large dipole moments but lack O-H or N-H bonds. masterorganicchemistry.comlibretexts.org They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, making polar aprotic solvents ideal for promoting Sₙ2 reactions. lumenlearning.comchemistrysteps.comlibretexts.orgksu.edu.sa

Non-Polar Solvents: Solvents like hexane (B92381) and benzene (B151609) are generally poor choices for substitution reactions involving charged nucleophiles, as they cannot effectively dissolve the reactants. libretexts.org

The table below summarizes the expected solvent effects on the substitution reactions of this compound.

| Solvent Type | Favored Mechanism | Rationale |

| Polar Protic (e.g., Water, Methanol) | Sₙ1 (if forced) | Stabilizes the carbocation intermediate and the leaving group. libretexts.orgchemistrysteps.com Hinders the nucleophile for Sₙ2. libretexts.org |

| Polar Aprotic (e.g., Acetone, DMSO) | Sₙ2 | Dissolves reactants but does not strongly solvate the nucleophile, enhancing its reactivity. libretexts.orgksu.edu.sa |

| Non-Polar (e.g., Hexane, Toluene) | Neither | Generally unsuitable due to poor solubility of most nucleophiles. libretexts.org |

For this compound, being a primary halide, Sₙ2 reactions are strongly favored, and these would be carried out most efficiently in a polar aprotic solvent.

Redox Polymerization and Related Transformations

Redox polymerization is initiated by free radicals generated from a redox reaction between an oxidizing and a reducing agent. cmu.edursc.org This method allows for polymerization under mild conditions, often at or below room temperature. pcimag.comresearchgate.net

Alkyl halides, such as this compound, can serve as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In a typical ATRP system, a transition metal complex (e.g., a copper-ligand complex) acts as a catalyst. The mechanism involves the reversible abstraction of the bromine atom from the initiator by the metal complex, which generates a carbon-centered radical and a higher oxidation state metal-halide complex. This radical can then initiate the polymerization of vinyl monomers. The hydroxyl group on the initiator molecule can provide additional functionality to the resulting polymer.

Cyclization Reactions Involving Bromoalcohols

3-Bromoalcohols are common precursors for the synthesis of four-membered cyclic ethers known as oxetanes. thieme-connect.denih.gov The intramolecular cyclization of this compound to form oxetane-2,2-d2 is a classic example of the Williamson ether synthesis. thieme-connect.de

The reaction is typically promoted by a base, such as sodium hydride (NaH), which deprotonates the hydroxyl group to form an alkoxide. nih.govyoutube.com This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction, displacing the bromide ion and closing the ring. thieme-connect.denih.gov

This cyclization is efficient because it leads to the formation of a stable, albeit strained, four-membered ring. The use of a strong, non-nucleophilic base is crucial to prevent intermolecular Sₙ2 reactions from competing with the desired cyclization. youtube.com

Radical Substitution Processes

Radical substitution involves the replacement of an atom or group by a free radical. In the context of this compound, this would typically involve the abstraction of a hydrogen or deuterium atom by a radical initiator (e.g., a bromine radical, Br•) in the presence of Br₂ and light (hν). pearson.comyoutube.com

The selectivity of this reaction is determined by the stability of the resulting carbon radical. The order of stability is generally tertiary > secondary > primary. youtube.com In this compound, there are three types of C-H/C-D bonds that could be broken:

C-1 (C-D bonds): The C-D bond is stronger than a C-H bond, making deuterium abstraction less favorable than hydrogen abstraction (primary kinetic isotope effect). libretexts.orglibretexts.org

C-2 (C-H bonds): Abstraction here would form a secondary radical.

C-3 (C-H bonds): Abstraction here would form a primary radical adjacent to a bromine atom.

Bromination is known to be highly selective for the most stable radical intermediate. masterorganicchemistry.com Therefore, the preferred site of radical attack would be the C-2 position to form the more stable secondary radical, leading to the substitution of a hydrogen atom at that position.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as an Isotopic Tracer and Labeling Agent

The primary application of isotopically labeled compounds like 3-Bromo-1-propan-1,1-d2-ol is as tracers in scientific studies. medchemexpress.com The substitution of hydrogen with deuterium (B1214612), a stable heavy isotope, allows researchers to track the molecule's fate through complex biological or chemical processes. medchemexpress.comsmolecule.com Deuteration has gained significant attention for its potential to affect the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds essential tools in drug development and quantitation. medchemexpress.com

In biochemical research, deuterated molecules are instrumental in elucidating biosynthetic pathways. By introducing a compound like this compound into a biological system, scientists can follow the incorporation of the deuterium label into more complex, naturally occurring molecules. For instance, the biosynthesis of 1,3-propanediol (B51772) (1,3-PDO) from glycerol (B35011) in microorganisms is a well-studied pathway. frontiersin.org If this compound were used as a precursor or substrate in a modified pathway, the position of the deuterium atoms in the final products would provide definitive evidence of the metabolic route and the enzymatic transformations involved. This method helps map how organisms construct essential chemicals.

The presence of deuterium at a reaction center allows for the study of the kinetic isotope effect (KIE). Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve breaking this bond will proceed at a slower rate. By comparing the reaction rate of this compound with its non-deuterated counterpart, 3-Bromo-1-propanol (B121458), researchers can determine if the C-H bond at the C1 position is broken in the rate-determining step of the reaction. This information is crucial for understanding reaction mechanisms. For example, studies on the oxidation of propane-1,3-diol have been conducted to understand its kinetics. ajchem-a.comajchem-a.com Using a deuterated version would provide deeper insight into the oxidation mechanism of the alcohol functional group.

Building Block for Complex Molecular Architectures

Beyond its use as a tracer, this compound is a versatile building block in organic synthesis. nbinno.cominnospk.com Its bifunctional nature, containing both a reactive bromine atom (a good leaving group) and a hydroxyl group (a nucleophile), allows it to participate in a wide array of chemical reactions to construct complex molecules. guidechem.com

The non-deuterated analogue, 3-Bromo-1-propanol, has been successfully employed in the synthesis of chiral, quaternary prolines through the cyclization of quaternary amino acids. sigmaaldrich.com This highlights its utility in creating stereochemically complex and optically active molecules, which are fundamental in pharmaceutical development and materials science. sctunisie.org The synthesis of such chiral structures relies on the precise reactions enabled by the bromo- and hydroxyl- functionalities of the propanol (B110389) backbone.

A notable application of 3-Bromo-1-propanol is in the synthesis of fluorescent halide-sensitive quinolinium dyes. sigmaaldrich.com These specialized dyes are valuable tools in biochemical research and cellular imaging. innospk.com The 3-bromopropyl group is incorporated into the dye's molecular structure, where it plays a critical role in the molecule's fluorescent properties and its sensitivity to specific ions. Using the deuterated version would allow for studies into how isotopic substitution might subtly alter the photophysical properties of these probes.

3-Bromo-1-propanol has been utilized as a precursor in the synthesis of molten salt polymers. sigmaaldrich.com These materials are a class of polymers with unique thermal and electrochemical properties, making them relevant for advanced energy applications. scilit.com Furthermore, this compound is an ideal precursor for creating specifically labeled deuterated polymers. The incorporation of the deuterated monomeric unit into a polymer chain allows for advanced characterization using techniques like neutron scattering, which can elucidate the structure and dynamics of the polymer material at a molecular level.

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Research Field |

|---|---|---|

| Isotopic Labeling | Elucidation of Biosynthetic Pathways | Biochemistry, Microbiology |

| Studies of Reaction Kinetics (Kinetic Isotope Effect) | Physical Organic Chemistry | |

| Organic Synthesis | Synthesis of Chiral Compounds (e.g., Quaternary Prolines) sigmaaldrich.com | Pharmaceutical Chemistry |

| Development of Fluorescent Dyes and Probes sigmaaldrich.com | Chemical Biology, Materials Science | |

| Materials Science | Precursor for Molten Salt Polymers sigmaaldrich.com | Polymer Chemistry, Energy |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-1-propanol |

| 1,3-propanediol (1,3-PDO) |

| Deuterium |

| Glycerol |

Grafting Agent in Oxidation Reactions

3-Bromo-1-propanol serves as a bifunctional molecule capable of acting as a grafting agent. Its hydroxyl (-OH) group can be anchored to a substrate, while the bromoalkyl chain provides a reactive site for further functionalization. This is exemplified by its use as a grafting agent in the synthesis of recyclable reagents for Swern oxidation. nih.gov In this context, the alcohol functionality allows it to be attached to a solid support or a larger molecule, immobilizing the reagent.

The presence of deuterium at the carbinol position in this compound makes it a powerful tool for mechanistic studies of such oxidation reactions. The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a change in the reaction rate if the C-H/C-D bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). nih.gov By comparing the oxidation rates of this compound and its non-deuterated analog, researchers can elucidate the reaction mechanism and the nature of the transition state.

Intermediate in Agrochemical Synthesis

The non-deuterated compound, 3-bromo-1-propanol, is a recognized intermediate and building block in the agrochemical industry. acs.orgnih.gov It is employed in the synthesis of various active ingredients, including herbicides, fungicides, and insecticides. acs.orgnih.gov The molecule's two functional groups—the nucleophilic hydroxyl group and the carbon backbone susceptible to nucleophilic attack at the bromine-bearing carbon—allow for versatile synthetic transformations to build more complex molecular architectures required for crop protection chemicals. nih.gov For instance, it is an important intermediate for synthesizing insect pheromones. researchgate.net The use of this compound in this field would primarily be for metabolic studies, allowing scientists to trace the fate of the agrochemical in plants and the environment.

Applications in Polymer Cross-linking

In polymer science, 3-bromo-1-propanol functions as a cross-linking agent, enhancing the mechanical and thermal properties of polymers. acs.org Its dual functionality allows it to form covalent bonds between different polymer chains, creating a three-dimensional network. For example, it can react with polymers like polyvinyl alcohol to form cross-linked structures that improve material stability. acs.org Research has also explored its use in one-component (1K) crosslinking systems, where its reaction with amines can be controlled. acs.org The brominated end of the molecule can react with nucleophilic sites on one polymer chain (e.g., an amine), while the hydroxyl end can react with another chain through esterification or etherification, thus forming a durable bridge between them. resolvemass.ca

Enhancing Material Properties through Deuteration

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful method for enhancing the properties of organic materials. This "isotope effect" stems from the fundamental difference in mass between deuterium and hydrogen, which leads to a stronger C-D bond with a lower zero-point energy compared to a C-H bond. This increased bond strength makes deuterated compounds more resistant to chemical and physical degradation pathways, a property that is highly advantageous in materials science. researchgate.net

Improved Stability of Organic Light-Emitting Diodes (OLEDs) and Fluorophores

In the field of optoelectronics, deuteration has proven to be a critical strategy for improving the longevity and efficiency of Organic Light-Emitting Diodes (OLEDs) and small-molecule fluorophores. biorxiv.orgnih.gov

For OLEDs, particularly those emitting blue light which are prone to faster degradation, replacing C-H bonds with C-D bonds in the host or emitter materials can significantly extend the device's operational lifetime. biorxiv.orgdisplaydaily.com This enhancement is attributed to the suppression of non-radiative decay pathways and unwanted chemical reactions that degrade the organic materials over time. displaydaily.combiorxiv.org Studies have demonstrated that deuteration of host and hole transport materials can increase the lifetime of blue OLEDs by as much as eight-fold. nih.gov

Similarly, the performance of fluorophores, which are essential for fluorescence microscopy and bioimaging, can be substantially improved through deuteration. Incorporating deuterium into the alkylamino groups of dyes like rhodamines enhances the fluorescence quantum yield (brightness), slows photobleaching (fading), and inhibits undesirable spectral shifts. acs.orgresearchgate.netresearchgate.net This leads to more robust and reliable fluorescent labels for advanced imaging experiments. nih.gov

Impact on Polymer Characteristics

Deuteration significantly influences the physical and chemical properties of polymers, leading to materials with enhanced stability and unique characteristics. researchgate.net Replacing hydrogen with deuterium in polymer chains increases the material's resistance to thermal and oxidative degradation, thereby extending its functional lifespan. researchgate.netacs.org

Studies on deuterated polystyrene, for example, have shown that the introduction of deuterium atoms can increase the initial thermal degradation temperature by up to 30°C. acs.org Research on deuterated poly(vinylcyclohexane) also demonstrated improved thermal stability compared to its non-deuterated counterpart. researchgate.net Beyond thermal properties, deuteration can alter intermolecular interactions and chain packing, which in turn affects properties like the glass transition temperature (Tg), melting temperature, and crystallization behavior. acs.org While some studies show deuteration can increase melting and crystallization temperatures, others have noted it can lower the melting temperature in nonpolar polymers, indicating that the effect is dependent on the specific polymer structure. acs.org These modifications are critical for developing high-performance polymers for demanding applications.

Development of Sustainable Materials

The development of sustainable materials is a critical goal in modern science, and deuterated compounds represent a unique tool in this endeavor. While not typically viewed as "green chemicals" in terms of production, their application can contribute to sustainability goals. The enhanced stability of deuterated materials means that products made from them can have a longer service life, reducing waste and the need for replacements.

Furthermore, deuterated polymers are being used specifically in sustainability research to study the degradation pathways of biodegradable materials. By selectively labeling parts of a polymer with deuterium, scientists can track how the material breaks down, leading to the rational design of more environmentally friendly materials. The synthesis of deuterated compounds is itself becoming more efficient and sustainable through advances in fields like flow chemistry, which can improve reaction efficiency and reduce waste. biorxiv.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Deuterium (B1214612) NMR (²H NMR) for Positional Analysis and Stereochemistry

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org While it has a similar chemical shift range to proton NMR (¹H NMR), the signals in ²H NMR are typically broader, leading to lower resolution. huji.ac.ilmagritek.com Nevertheless, ²H NMR is highly effective for confirming the success of deuteration reactions, as the presence of a strong peak in the ²H NMR spectrum indicates the incorporation of deuterium into the molecule's structure. wikipedia.orgmagritek.com For 3-Bromo-1-propan-1,1-d2-ol, a distinct signal corresponding to the deuterons at the C1 position would be expected. The quadrupolar nature of the deuterium nucleus can also provide information about molecular orientation and dynamics in solid-state NMR studies. wikipedia.org

Proton NMR (¹H NMR) for Deuterium Content and Exchange Studies

Proton NMR (¹H NMR) is a powerful complementary technique for analyzing deuterated compounds. The replacement of a proton with a deuteron leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. studymind.co.uk This allows for the determination of the degree of deuteration at specific sites. wikipedia.org In the case of this compound, the signal corresponding to the protons at the C1 position would be absent or greatly diminished.

Furthermore, ¹H NMR is instrumental in studying hydrogen-deuterium (H-D) exchange phenomena. studymind.co.uk For labile protons, such as the hydroxyl proton in an alcohol, the addition of a deuterated solvent like D₂O can lead to the exchange of the proton for a deuteron, causing the disappearance of the -OH peak in the ¹H NMR spectrum. libretexts.org This technique can be used to identify and study the exchange rates of such protons. nih.gov While the deuterons in this compound are on a carbon atom and not typically exchangeable, this method is crucial for characterizing other exchangeable protons in a molecule.

A combination of ¹H and ²H NMR can provide a quantitative measure of isotopic abundance. wiley.com

| NMR Technique | Application for this compound | Expected Observation |

| ²H NMR | Positional analysis of deuterium | A signal corresponding to the deuterons at the C1 position. |

| ¹H NMR | Determination of deuterium content | Disappearance or significant reduction of the signal for the protons at the C1 position. |

| ¹H NMR with D₂O exchange | Identification of labile protons | Disappearance of the hydroxyl (-OH) proton signal. |

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. The substitution of hydrogen with deuterium has several notable effects on the ¹³C NMR spectrum. rsc.org The carbon atom directly bonded to deuterium will exhibit a characteristic splitting pattern due to ¹³C-²H coupling. A carbon bonded to one deuteron (CD) will appear as a 1:1:1 triplet, while a carbon bonded to two deuterons (CD₂) will be a 1:2:3:2:1 quintet. blogspot.comblogspot.com For this compound, the C1 carbon signal would be expected to appear as a quintet.

Additionally, deuterium substitution can cause a small upfield shift (to lower ppm values) in the resonance of the attached carbon and even carbons further away, an effect known as the deuterium isotope effect on ¹³C chemical shifts. rsc.orgmdpi.com This can be a useful tool for assigning carbon signals in complex molecules. olemiss.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural elucidation. libretexts.org

Hypothetical ¹³C NMR Data for this compound vs. 3-Bromo-1-propanol (B121458)

| Carbon Atom | 3-Bromo-1-propanol (ppm) | This compound (ppm) | Multiplicity in Deuterated Compound |

|---|---|---|---|

| C1 (-CH₂OH) | ~60 | Slightly upfield of 60 | Quintet |

| C2 (-CH₂-) | ~35 | Minor upfield shift | Singlet |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Enhanced Resolution in NMR Spectra

For complex molecules or when subtle spectral details are required, resolution enhancement techniques can be applied. While deuteration itself can sometimes lead to sharper signals for remaining protons by reducing dipolar coupling, other methods can further improve spectral quality. peakproteins.com Techniques like deconvolution can be used to computationally enhance the resolution of NMR spectra, helping to resolve overlapping signals. researchgate.net The use of high-field NMR instruments also inherently provides better signal dispersion and resolution. For routine analysis, ensuring a highly homogeneous magnetic field through proper shimming is crucial for obtaining high-resolution spectra. magritek.com

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound. rsc.orgnih.gov For this compound, the molecular ion peak in the mass spectrum will be shifted by +2 mass units compared to its non-deuterated analog, confirming the incorporation of two deuterium atoms. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass with high precision, further confirming the elemental composition. nih.govresearchgate.net

Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a quantitative technique that utilizes a stable isotope-labeled compound as an internal standard. nih.gov In this method, a known amount of the isotopically labeled analyte (in this case, this compound) is added to a sample containing the non-labeled analyte (3-Bromo-1-propanol). nih.gov The ratio of the labeled to the non-labeled compound is then measured by MS. nih.gov

Because the labeled internal standard is chemically identical to the analyte, it behaves identically during sample preparation, chromatography, and ionization, thus correcting for any sample loss or matrix effects. oup.comsidms.com This results in highly accurate and precise quantification of the analyte. youtube.com This technique is particularly valuable in complex matrices such as biological fluids.

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis and Isotope Location

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of this compound, enabling both the separation of the compound from complex mixtures and the determination of its molecular structure and isotopic labeling. In GC, the compound is vaporized and passed through a column, which separates it from other volatile components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine, which has two abundant isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, [M]+ and [M+2]+. The presence of two deuterium atoms on the first carbon atom (C-1) can be confirmed by analyzing the fragmentation pattern. Key fragments and their expected m/z values are detailed in the table below. The location of the deuterium atoms is confirmed by the mass shift of fragments containing the C-1 position. For instance, the fragment resulting from the loss of a bromine atom ([M-Br]+) will be observed at m/z 61, a shift of +2 mass units compared to the unlabeled compound. Similarly, the characteristic alcohol fragment [CH2OH]+ at m/z 31 in the unlabeled compound will be shifted to [CD2OH]+ at m/z 33.

Table 1: Key Fragmentation Data for this compound from GC/MS

| Fragment Ion | Structure | Expected m/z (for 79Br) | Expected m/z (for 81Br) | Notes |

| [M]+ | [BrCH2CH2CD2OH]+ | 141 | 143 | Molecular ion |

| [M-H2O]+ | [BrC3H3D2]+ | 123 | 125 | Loss of water |

| [M-Br]+ | [CH2CH2CD2OH]+ | 61 | - | Loss of bromine atom |

| [CH2Br]+ | [CH2Br]+ | 93 | 95 | Fragment from cleavage of C-C bond |

| [CD2OH]+ | [CD2OH]+ | 33 | - | Confirms deuterium location at C-1 |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, HRMS is essential for confirming the presence and number of deuterium atoms and for distinguishing it from other compounds with the same nominal mass.

The precise mass of the most abundant isotopologues can be calculated and compared to the experimentally measured values. The presence of bromine's two isotopes (79Br and 81Br) and the natural abundance of 13C result in a characteristic isotopic distribution pattern. The high resolving power of HRMS allows for the separation of these closely spaced isotopic peaks.

Table 2: Theoretical and Expected HRMS Data for Major Isotopologues of this compound

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |

| 12C3H52H279Br16O | 141.0005 | 100.0 |

| 12C3H52H281Br16O | 142.9985 | 97.7 |

| 13C12C2H52H279Br16O | 142.0039 | 3.3 |

| 13C12C2H52H281Br16O | 144.0018 | 3.2 |

The data from HRMS provides unambiguous confirmation of the elemental formula and the success of the isotopic labeling.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govchemicalbook.comthermofisher.com In this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-deuterium (C-D) bonds, the carbon-oxygen (C-O) bond, and the carbon-bromine (C-Br) bond.

The most distinctive feature in the IR spectrum of this deuterated compound is the C-D stretching vibration, which appears at a significantly lower frequency (around 2100-2200 cm-1) compared to the C-H stretching vibrations (typically 2850-3000 cm-1). This shift is due to the heavier mass of deuterium compared to hydrogen. The O-H stretch will be observed as a broad band in the region of 3200-3600 cm-1, characteristic of hydrogen-bonded alcohols. The C-O stretching vibration will appear in the 1000-1260 cm-1 region. The C-Br stretching frequency is found at lower wavenumbers, typically in the 500-600 cm-1 range.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm-1) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | 2850 - 2960 | Medium |

| C-D | Stretching | 2100 - 2200 | Medium |

| C-O | Stretching | 1000 - 1260 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Deuterated Systems

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules like 3-Bromo-1-propan-1,1-d2-ol. DFT is particularly effective for analyzing systems with isotopic substitution, providing insights into how the change in mass affects molecular properties and reactivity.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. For this compound, replacing the two hydrogen atoms at the C1 position with deuterium (B1214612) can significantly alter reaction rates, particularly in processes where the C-H/C-D bond is cleaved in the rate-determining step.

DFT calculations are instrumental in predicting and interpreting KIEs. By modeling the reactants and the transition state of a reaction, the vibrational frequencies for both the deuterated and non-deuterated species can be calculated. The difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond is the primary origin of the primary KIE; a C-D bond is stronger and has a lower ZPVE than a C-H bond, thus requiring more energy to break.

For instance, in the oxidation of the alcohol to the corresponding aldehyde (3-bromopropanal-1-d), a significant primary KIE (kH/kD > 1) would be predicted. DFT calculations can quantify this effect, providing a theoretical KIE value that can be compared with experimental data to confirm the reaction mechanism.

Illustrative Data for a Hypothetical Oxidation Reaction:

| Species | Isotopologue | Relevant Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted KIE (kH/kD) |

|---|---|---|---|---|

| Reactant | -CH₂OH | Symmetric C-H Stretch | ~2950 | ~6.5 |

| Reactant | -CD₂OH | Symmetric C-D Stretch | ~2100 |

DFT calculations can predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands in UV-Visible spectroscopy.

Furthermore, DFT is highly effective for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. For this compound, these calculations would clearly show the isotopic shift. The C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹). These theoretical predictions are crucial for assigning peaks in experimentally obtained spectra.

The flexibility of the three-carbon chain in this compound allows for multiple rotational isomers (conformers). DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating around the C-C bonds to identify stable conformers and the energy barriers for interconversion.

Studies on similar halohydrins, such as 1-bromo-2-propanol, have shown that conformers with a gauche orientation between the halogen and hydroxyl groups are often energetically favored due to factors like hyperconjugation. For this compound, DFT would be used to calculate the relative energies of all possible staggered conformers to determine their thermodynamic stability and equilibrium populations. The deuteration at the C1 position is expected to have a minimal effect on the relative conformational energies.

Hypothetical Relative Energies of this compound Conformers:

| Conformer (Dihedral Angle Br-C-C-C) | Conformer (Dihedral Angle C-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Gauche | Gauche | 0.00 | 45 |

| Gauche | Anti | 0.25 | 30 |

| Anti | Gauche | 0.60 | 15 |

| Anti | Anti | 1.10 | 10 |

DFT is a cornerstone for elucidating reaction mechanisms. For this compound, this could involve modeling nucleophilic substitution at the carbon bearing the bromine, elimination reactions to form an alkene, or oxidation at the alcohol group. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

The calculated activation energies for competing pathways allow for the prediction of the major product under specific conditions. For example, DFT could be used to determine whether an intramolecular substitution to form oxetane (B1205548) is kinetically or thermodynamically favored over an intermolecular reaction with an external nucleophile.

Ab Initio Methods

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory generally offer higher accuracy than DFT, although at a significantly greater computational cost.

For this compound, high-level ab initio calculations would be particularly useful for benchmarking the results obtained from more cost-effective DFT methods. For example, the relative energies of different conformers or the barrier height for a key reaction step could be calculated with a method like CCSD(T) to ensure the chosen DFT functional provides a reliable description of the system.

Molecular Dynamics Simulations

While DFT and ab initio methods are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the motion of atoms by solving Newton's equations of motion, typically using a force field derived from quantum mechanical calculations or experimental data.

For this compound, MD simulations can provide insights into its conformational dynamics in the liquid phase or in solution. These simulations can reveal the timescales of conformational changes and the influence of solvent molecules on the conformational equilibrium. By simulating the molecule in a solvent like water, one can study the structure of the solvation shell and the specific hydrogen bonding interactions between the alcohol group and surrounding water molecules, which can profoundly affect its reactivity.

Modeling of Intermolecular and Intramolecular Interactions

Computational chemistry provides powerful tools for the detailed investigation of the non-covalent interactions that govern the structure, stability, and properties of molecules like this compound. Through theoretical studies, it is possible to model both the interactions within a single molecule (intramolecular) and between multiple molecules (intermolecular). These models offer insights into the energetics and geometries of various possible conformations and aggregates.

For this compound, computational studies would primarily focus on the interplay between hydrogen bonding, halogen bonding, and dispersion forces. The presence of a hydroxyl group (-OD), a bromine atom (-Br), and an aliphatic propyl chain allows for a variety of competing interactions that determine the molecule's conformational preferences and its behavior in condensed phases.

Intramolecular Interactions

Theoretical calculations, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can predict the relative stabilities of different conformers of this compound. The key intramolecular interaction of interest is the potential formation of a hydrogen bond between the deuterated hydroxyl group and the bromine atom. This occurs in a "gauche" conformation where the hydroxyl group rotates to bring the deuterium atom in proximity to the bromine.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are commonly used to characterize such interactions. d-nb.infobeilstein-journals.org QTAIM can identify a bond critical point (BCP) between the deuterium and bromine atoms, providing evidence of an interaction. NBO analysis can quantify the stabilization energy arising from the delocalization of electron density from the bromine's lone pair to the antibonding orbital of the O-D bond (n(Br) → σ*(O-D)).

The substitution of protium (B1232500) with deuterium in the hydroxyl group is expected to have a subtle but measurable effect on the strength and geometry of this intramolecular hydrogen bond. aip.orgcdnsciencepub.com Theoretical models predict slight changes in bond lengths and vibrational frequencies upon deuteration, which can be correlated with experimental spectroscopic data.

Intermolecular Interactions

In the liquid or solid state, this compound molecules can interact with each other through several mechanisms:

Hydrogen Bonding: The deuterated hydroxyl group is a potent hydrogen bond donor (O-D···O) and acceptor (O···D-O), leading to the formation of dimers and larger clusters.

Halogen Bonding: The bromine atom can act as an electrophilic "σ-hole" donor, forming a halogen bond with an electron-rich region of a neighboring molecule, such as the oxygen atom (C-Br···O). nih.govrsc.orgnih.gov This interaction can compete with or occur in concert with hydrogen bonding.

To understand the nature and strength of these intermolecular forces, Symmetry-Adapted Perturbation Theory (SAPT) is a particularly insightful computational method. nih.govmolpro.netnih.gov SAPT decomposes the total interaction energy of a molecular dimer into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. This allows for a quantitative assessment of the relative importance of each type of force in stabilizing a particular dimer configuration.

For instance, a SAPT analysis could compare a hydrogen-bonded dimer of this compound with a halogen-bonded dimer, revealing the dominant forces in each orientation.

Below are illustrative data tables representing the kind of results that would be generated from such computational studies.

Table 1: Hypothetical NBO Analysis for the Intramolecular O-D···Br Interaction in a Gauche Conformer of this compound

| Interacting Orbitals | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

| n(Br) → σ(O-D) | 1.85 |

| n(O) → σ(C-Br) | 0.42 |

This table illustrates the stabilization energy from electron delocalization, indicating a weak intramolecular hydrogen bond.

Table 2: Hypothetical SAPT Decomposition of Interaction Energies for Dimers of this compound (Energies in kcal/mol)

| Dimer Configuration | Electrostatics | Exchange | Induction | Dispersion | Total Interaction Energy |

| Hydrogen-Bonded (O-D···O) | -7.2 | 9.5 | -2.1 | -3.5 | -3.3 |

| Halogen-Bonded (C-Br···O) | -3.8 | 6.1 | -1.5 | -4.2 | -3.4 |

This table shows a hypothetical comparison of the energy components for two different ways the molecules can interact. While the total interaction energies are similar, the driving forces differ: the hydrogen-bonded dimer is dominated by electrostatics, whereas the halogen-bonded dimer has a larger relative contribution from dispersion. mdpi.com

These theoretical studies and the resulting data provide a fundamental understanding of the non-covalent forces at play in this compound, explaining its conformational landscape and how it self-assembles in bulk.

Future Directions and Emerging Research Avenues

Development of More Efficient and Selective Deuteration Methodologies

The synthesis of specifically labeled compounds like 3-Bromo-1-propan-1,1-d2-ol hinges on the availability of efficient and highly selective deuteration methods. While traditional methods often require harsh conditions or expensive reagents, modern research is focused on catalytic hydrogen isotope exchange (HIE) reactions that offer milder, more economical, and selective pathways. rsc.org The future development of methodologies applicable to the synthesis of this compound will likely concentrate on advancing catalyst design to achieve near-perfect regioselectivity and deuterium (B1214612) incorporation using inexpensive deuterium sources like deuterium oxide (D₂O). elsevierpure.comrsc.orgnih.gov

Recent breakthroughs in homogeneous catalysis, particularly using iridium and ruthenium-based complexes, have enabled the direct α-selective deuteration of primary and secondary alcohols. rsc.orgnih.govresearchgate.net These catalysts operate through a dehydrogenation-deuteration sequence, allowing for precise isotope placement without affecting other positions on the molecule. nih.gov For a bifunctional molecule like this compound, the challenge lies in developing catalysts that are chemoselective, targeting the C-H bonds at the alcohol α-position while remaining inert to the C-Br bond. Future research will aim to optimize these catalytic systems to improve turnover numbers, reduce catalyst loading, and broaden their substrate scope to include complex, functionalized molecules. elsevierpure.comresearchgate.net

| Catalyst System | Deuterium Source | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium(III)-bipyridonate | D₂O | α-position | High chemoselectivity, compatible with coordinative functional groups. | rsc.orgnih.gov |

| Ruthenium Pincer Complexes | D₂O | α- and β-positions | Efficient for primary and secondary alcohols, simple setup. | elsevierpure.comresearchgate.net |

| Manganese or Iron PNP Pincer Complexes | D₂O | α-position | Utilizes non-precious metals, operates under basic conditions. | rsc.org |

| Palladium on Carbon (Pd/C) | D₂O | Benzylic and activated C-H | Heterogeneous system, useful for specific activated positions. | researchgate.netmdpi.com |

Expanding the Scope of Deuterated Compounds in Materials Science

Deuterated molecules are becoming increasingly important in materials science, where isotopic substitution can fine-tune material properties and enable advanced characterization techniques. resolvemass.ca The compound this compound serves as a unique deuterated building block, or synthon, for creating novel polymers and functional materials. resolvemass.caeuropa.eu The presence of both a hydroxyl group and a bromo-functional group allows for its incorporation into a wide range of polymeric structures, such as polyesters and polyethers, through straightforward polymerization reactions.

The primary application of such deuterated polymers is in neutron scattering experiments. ornl.govsci-hub.se Because hydrogen and deuterium scatter neutrons very differently, selectively deuterating parts of a polymer chain creates "contrast," allowing researchers to visualize polymer conformation, dynamics, and phase separation in blends and solutions with unparalleled detail. ornl.govansto.gov.au Polymers synthesized using this compound would have a specifically labeled segment, enabling precise studies of chain-end behavior or the structure of specific blocks in a copolymer. europa.eu

Furthermore, deuteration is known to enhance the thermal and thermo-oxidative stability of materials. resolvemass.caansto.gov.au Future research could explore how incorporating the this compound unit into materials like organic light-emitting diodes (OLEDs) or specialized coatings can extend their operational lifetimes. Another emerging area is the use of deuterated linkers in the synthesis of Metal-Organic Frameworks (MOFs). escholarship.orgcd-bioparticles.net By converting the bromo- or hydroxyl- group of this compound into a suitable coordinating group, it could be used as a linker to build MOFs with deuterated pore surfaces, providing a powerful tool for studying host-guest interactions using neutron scattering or solid-state NMR.

Advanced Applications in Mechanistic Organic Chemistry

The study of reaction mechanisms is a cornerstone of organic chemistry, and isotopically labeled compounds are indispensable tools in this field. thalesnano.com The most significant application for this compound in this context is the investigation of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in reaction rate observed when an atom in the reactant is replaced by one of its isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step proceed more slowly for the deuterated compound. pharmacy180.comlibretexts.org

This phenomenon, known as a primary KIE, is a definitive indicator of C-H bond cleavage in the slowest step of a reaction. pharmacy180.comlibretexts.org The compound this compound is perfectly designed to probe mechanisms of reactions involving primary alcohols. For instance, in an oxidation reaction of the alcohol to an aldehyde or carboxylic acid, comparing the reaction rate of this compound to its non-deuterated counterpart (3-bromo-1-propanol) would reveal whether the removal of a hydrogen/deuterium atom from the carbinol carbon is the rate-limiting event. A significant kH/kD ratio (typically > 2) would provide strong evidence for such a mechanism. pharmacy180.com This deuterated substrate can be used to elucidate the mechanisms of a wide array of transformations, including enzymatic reactions, transition-metal-catalyzed processes, and classical organic reactions. nih.govescholarship.org

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Primary KIE | Isotopic substitution at the position of bond cleavage in the rate-determining step. | 2 - 8 | The C-H/C-D bond is broken in the slowest step of the reaction. | pharmacy180.comlibretexts.org |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking/formation. | 0.7 - 1.5 | Provides information about changes in hybridization or steric environment at the transition state. | wikipedia.orgpharmacy180.comprinceton.edu |

Integration of Computational and Experimental Approaches for Deuterated Systems

The synergy between computational chemistry and experimental work is revolutionizing chemical research. For deuterated systems like this compound, this integration offers profound insights that neither approach could achieve alone. Quantum chemistry methods, such as Density Functional Theory (DFT), can accurately predict the changes in vibrational frequencies that occur upon isotopic substitution. aip.org These calculations form the theoretical basis for the KIE and allow researchers to model transition states and predict the magnitude of the KIE for a proposed reaction mechanism before conducting an experiment. nih.gov

For this compound, computational modeling could be used to:

Predict KIEs: By calculating the energetics of reaction pathways for both the deuterated and non-deuterated forms, researchers can distinguish between competing mechanisms. escholarship.org

Interpret Spectroscopic Data: DFT can calculate the expected NMR and vibrational (IR, Raman) spectra for this compound and its derivatives, aiding in their characterization.

Design New Materials: Computational screening can predict the properties (e.g., stability, electronic properties) of polymers or MOFs derived from this deuterated building block, guiding synthetic efforts toward materials with desired functions. researchgate.net

Emerging research also involves using machine learning models trained on data from both computational and experimental studies of deuterated compounds. researchgate.net Such models could accelerate the discovery of new materials or catalysts by predicting properties and reactivity patterns, with this compound and its derivatives serving as valuable data points for training and validation. researchgate.net

Exploration of Novel Reactivity and Catalysis with Deuterated Reagents

Beyond its use as a mechanistic probe or a material precursor, this compound can be employed as a deuterated reagent to synthesize more complex, selectively labeled molecules. nih.gov The bifunctional nature of the molecule—an alcohol that can be protected or activated and an alkyl bromide that is a good leaving group—makes it a versatile three-carbon deuterated building block.

Future research will likely explore its use in a variety of synthetic transformations:

Nucleophilic Substitution: It can act as an alkylating agent to introduce a –CH₂CH₂CD₂OH fragment into a target molecule. This could be valuable in pharmaceutical synthesis to prepare deuterated drug analogues, potentially altering their metabolic profiles by exploiting the KIE to slow down metabolism at the labeled site. nih.govnih.govdigitellinc.com

Organometallic Chemistry: Conversion of the bromo- group to an organometallic species (e.g., a Grignard or organolithium reagent) would create a deuterated nucleophile capable of forming new carbon-carbon bonds, opening pathways to a vast array of complex deuterated structures.

Multicomponent Reactions (MCRs): The use of deuterated building blocks in MCRs is an efficient strategy for rapidly generating libraries of complex, deuterated molecules. nih.govbeilstein-archives.org this compound or its derivatives could serve as a key component in such reactions, enabling the streamlined synthesis of novel deuterated compounds for drug discovery or materials science. beilstein-archives.orgresearchgate.net

This exploration of novel reactivity will expand the toolbox available to synthetic chemists, allowing for the precise and strategic installation of deuterium labels in ways that are currently challenging, thereby facilitating advances in multiple scientific disciplines.

Q & A

Q. Key Considerations :

- Monitor isotopic purity using mass spectrometry (MS) and ²H NMR.

- Purify via fractional distillation or column chromatography to remove non-deuterated byproducts .

Advanced: How do deuterium substitutions at the 1,1 positions affect reaction kinetics and vibrational spectroscopy of 3-bromo-1-propanol?

Answer:

Deuterium introduces kinetic isotope effects (KIEs) and alters vibrational frequencies:

- KIEs in Reactions : Deuterium reduces zero-point energy, slowing reactions involving C-H/D bond cleavage. For example, SN2 reactions with this compound may exhibit rate constants 5–10x lower than non-deuterated analogs due to heavier isotopic mass .

- Vibrational Modes : FT-IR and Raman spectroscopy show shifted absorption bands for C-D stretches (~2100–2200 cm⁻¹) compared to C-H (~2900 cm⁻¹). Computational DFT studies (e.g., Gaussian 16) can predict these shifts by optimizing molecular geometries and calculating force constants .

Q. Experimental Validation :

- Compare experimental IR spectra with computed vibrational modes using software like ORCA or NWChem .

Basic: What analytical techniques are most effective for confirming the structure and isotopic purity of this compound?

Answer:

- ¹H/²H NMR : Use deuterated solvents (e.g., CDCl₃) to suppress solvent interference. The absence of ¹H signals at the 1,1 positions confirms deuteration, while integration ratios verify isotopic purity (e.g., ²H:¹H > 98%) .

- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks (e.g., m/z 141.98 for C₃H₅D₂BrO⁺) and quantifies isotopic enrichment via isotopic abundance ratios .

- Gas Chromatography (GC) : Coupled with MS or FID to assess purity and separate deuterated/non-deuterated species .

Advanced: What challenges arise in studying photodissociation dynamics of deuterated bromo-propanols, and how are they addressed?

Answer:

Challenges :

Q. Solutions :

- Laser-Induced Fluorescence (LIF) : Detect OD radicals (from C-D bond cleavage) using tunable UV lasers (e.g., 193 nm excimer lasers) and compare with OH radical dynamics in non-deuterated analogs .

- Time-Resolved Spectroscopy : Track transient species with femtosecond-resolution setups to resolve isotopic effects on reaction timescales .

Basic: What safety protocols are critical when handling deuterated bromo-alcohols in the lab?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds (potential irritants) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : Store at 0–6°C in amber glass bottles to prevent photodegradation and isotopic exchange .

Advanced: How can computational chemistry predict the physicochemical properties of deuterated bromo-propanols?

Answer:

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to predict properties like dipole moments, polarizability, and NMR chemical shifts. For example, compare computed ²H NMR shifts (~1.5–2.0 ppm) with experimental data .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in D₂O) to study isotopic effects on solubility and diffusion coefficients .

- Thermodynamic Properties : Calculate enthalpy of formation (ΔHf) and Gibbs free energy (ΔG) to predict reaction feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.